molecular formula C9H13BClNO3 B578320 3-Chloro-2-isobutoxypyridine-5-boronic acid CAS No. 1217500-89-4

3-Chloro-2-isobutoxypyridine-5-boronic acid

Cat. No. B578320
M. Wt: 229.467
InChI Key: QWZDHUOBERCAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-isobutoxypyridine-5-boronic acid is a chemical compound with the molecular formula C9H13BClNO3 . It is used as an intermediate in various chemical reactions .


Synthesis Analysis

The synthesis of 3-Chloro-2-isobutoxypyridine-5-boronic acid involves the protodeboronation of alkyl boronic esters using a radical approach . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The synthesis can also be achieved from 5-Bromo-3-chloro-2-isobutoxy-pyridine and Pinacolborane .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2-isobutoxypyridine-5-boronic acid consists of 9 carbon atoms, 13 hydrogen atoms, 1 boron atom, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms .


Chemical Reactions Analysis

3-Chloro-2-isobutoxypyridine-5-boronic acid can undergo various chemical reactions. For instance, it can participate in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . It can also undergo protodeboronation, a process that involves the removal of a boron group from a molecule .


Physical And Chemical Properties Analysis

3-Chloro-2-isobutoxypyridine-5-boronic acid has a molecular weight of 229.47 . It has a predicted boiling point of 373.5±52.0 °C and a predicted density of 1.25±0.1 g/cm3 .

Scientific Research Applications

Application 1: Preparation of Positron Emission Tomography (PET) Radioligand

  • Summary of Application: 5-Chloro-3-pyridineboronic acid, which is similar to 3-Chloro-2-isobutoxypyridine-5-boronic acid, is used in the preparation of a PET radioligand .
  • Results or Outcomes: The PET radioligand prepared using 5-Chloro-3-pyridineboronic acid is applicable in orexin-2 receptor imaging .

Application 2: Synthesis of Orexin 2 Receptor Antagonist (2-SORA) MK-1064

  • Summary of Application: 5-Chloro-3-pyridineboronic acid is used in the synthesis of orexin 2 receptor antagonist (2-SORA) MK-1064 .
  • Results or Outcomes: The synthesized 2-SORA MK-1064 can potentially be used in the treatment of various disorders related to the orexin system .

Application 3: Preparation of Pyridyl-Cycloalkyl Derived Microsomal Prostaglandin E Synthase-1 Inhibitors

  • Summary of Application: 5-Chloro-3-pyridineboronic acid can be used in the preparation of pyridyl-cycloalkyl derived microsomal prostaglandin E synthase-1 inhibitors .
  • Results or Outcomes: The synthesized inhibitors can potentially be used in the treatment of various disorders related to the prostaglandin E synthase-1 .

Application 4: Synthesis of ATAD2 Bromodomain Inhibitors

  • Summary of Application: 5-Chloro-3-pyridineboronic acid is used in the synthesis of ATAD2 bromodomain inhibitors .
  • Results or Outcomes: The synthesized ATAD2 bromodomain inhibitors can potentially be used in the treatment of various disorders related to the ATAD2 bromodomain .

Application 5: Preparation of New Linear Poly (Phenylpyridyl) Chains

  • Summary of Application: 3-Pyridinylboronic acid, which is similar to 3-Chloro-2-isobutoxypyridine-5-boronic acid, can be used in the preparation of new linear poly (phenylpyridyl) chains .
  • Results or Outcomes: The synthesized poly (phenylpyridyl) chains can potentially be used in various applications, including materials science and electronics .

Application 6: Synthesis of Et Canthinone-3-Carboxylates

  • Summary of Application: 2-Chloropyridine-3-boronic acid, which is similar to 3-Chloro-2-isobutoxypyridine-5-boronic acid, is used in the synthesis of Et canthinone-3-carboxylates .
  • Methods of Application: The synthesis involves a Pd-catalyzed Suzuki-Miyaura coupling and a Cu-catalyzed amidation reaction .
  • Results or Outcomes: The synthesized Et canthinone-3-carboxylates can potentially be used in various applications in organic chemistry .

Future Directions

3-Chloro-2-isobutoxypyridine-5-boronic acid has potential applications in the preparation of positron emission tomography (PET) radioligand [11 C]MK-1064, which is applicable in the orexin-2 receptor imaging . It can also be used in the synthesis of orexin 2 receptor antagonist (2-SORA) MK-1064 .

properties

IUPAC Name

[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BClNO3/c1-6(2)5-15-9-8(11)3-7(4-12-9)10(13)14/h3-4,6,13-14H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZDHUOBERCAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OCC(C)C)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00675196
Record name [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-isobutoxypyridine-5-boronic acid

CAS RN

1217500-89-4
Record name [5-Chloro-6-(2-methylpropoxy)pyridin-3-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00675196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
EF DiMauro, S Altmann, LM Berry… - Journal of medicinal …, 2016 - ACS Publications
… into the corresponding acyl sulfonamides, which were then coupled under Suzuki conditions to 5-bromo-3-chloro-2-isobutoxypyridine or 3-chloro-2-isobutoxypyridine-5-boronic acid, …
Number of citations: 40 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.